1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene
Overview
Description
1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C26H20N2O2 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that dimethyl popop is a fluorescent compound , which suggests that its targets could be various biological structures that can interact with or be detected by fluorescence.
Mode of Action
Dimethyl POPOP is known for its fluorescence properties . Fluorescent compounds absorb light at a specific wavelength and then re-emit light at a longer wavelength. The shift in wavelength, known as the Stokes shift, is a characteristic property of each fluorescent compound. For Dimethyl POPOP, it has an excitation peak at 362 nm and an emission peak at 419 nm, giving it a fairly large Stokes’ Shift of 57nm .
Pharmacokinetics
For instance, the molecular weight of Dimethyl POPOP is 392.45 , which could influence its absorption and distribution within the body.
Properties
IUPAC Name |
4-methyl-2-[4-(4-methyl-5-phenyl-1,3-oxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c1-17-23(19-9-5-3-6-10-19)29-25(27-17)21-13-15-22(16-14-21)26-28-18(2)24(30-26)20-11-7-4-8-12-20/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDFXDUAENINOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062830 | |
Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to yellow-green solid; [Acros Organics MSDS] | |
Record name | Dimethyl-POPOP | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13190 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3073-87-8 | |
Record name | Dimethyl-POPOP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3073-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl-popop | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(4-methyl-5-phenyloxazol-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethyl POPOP?
A1: The molecular formula of dimethyl POPOP is C26H20N2O2, and its molecular weight is 392.45 g/mol.
Q2: What are the key spectroscopic characteristics of dimethyl POPOP?
A2: Dimethyl POPOP exhibits strong absorption in the ultraviolet (UV) region and emits fluorescence in the blue region. [, , , ] Its maximum absorption and emission wavelengths are typically around 365 nm and 420 nm, respectively. [, , , ] This large Stokes shift is advantageous for fluorescence-based applications.
Q3: Is dimethyl POPOP soluble in common solvents used for scintillation counting?
A3: Yes, dimethyl POPOP is highly soluble in organic solvents like toluene and xylene, which are commonly used in scintillation cocktails. [, , , ] Its high solubility allows for the preparation of concentrated scintillator solutions.
Q4: How does the presence of dimethyl POPOP affect the stability of scintillator solutions?
A4: Dimethyl POPOP is known to enhance the stability of scintillator solutions, particularly in the presence of oxygen. [] It acts as a wavelength shifter, absorbing energy from the primary scintillator and re-emitting it at a longer wavelength, thus minimizing self-absorption and improving light output.
Q5: Does the performance of dimethyl POPOP as a scintillator vary under different conditions?
A5: Yes, factors like temperature, solvent type, and the presence of quenchers can influence the scintillation efficiency of dimethyl POPOP. [, , ] Careful optimization of the scintillator cocktail composition is crucial for accurate measurements.
Q6: What are the primary applications of dimethyl POPOP?
A6: Dimethyl POPOP finds wide applications in: * Scintillation Counting: It serves as a secondary scintillator, enhancing the detection of ionizing radiation by shifting the emission wavelength to a region where photomultiplier tubes are more sensitive. [, , ] * Laser Dyes: Due to its efficient fluorescence, dimethyl POPOP is used as a laser dye in dye lasers, particularly in the blue region of the electromagnetic spectrum. [, , , , ]
Q7: How does the performance of dimethyl POPOP compare to other similar compounds?
A7: Compared to its parent compound, POPOP, dimethyl POPOP exhibits better solubility in some solvents and a slightly red-shifted emission spectrum. [, , ] Research has shown that dimethyl POPOP can achieve higher lasing efficiencies than POPOP in specific dye laser setups, particularly in the presence of energy transfer mechanisms. [, ]
Q8: What are the advantages of using dimethyl POPOP in liquid scintillation counting?
A8: Dimethyl POPOP offers several advantages for liquid scintillation counting: * High Quantum Yield: It exhibits a high fluorescence quantum yield, resulting in efficient conversion of radiation energy into detectable light. [] * Good Solubility: Its excellent solubility in organic solvents allows for preparing concentrated scintillator solutions. [, , ] * Chemical Stability: It shows good chemical stability in scintillator solutions, ensuring consistent performance over time. []
Q9: How does the efficiency of energy transfer in dye lasers affect the performance of dimethyl POPOP?
A9: Research suggests that efficient energy transfer from a donor molecule to dimethyl POPOP in a dye laser setup can significantly enhance its lasing efficiency and expand its wavelength range. [, ] The choice of donor molecule and optimization of its concentration are critical for maximizing energy transfer and achieving desired lasing characteristics.
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